molecular formula C15H16N2O2 B8396626 Ethyl 4-(4-cyano-1H-indol-1-yl)butanoate

Ethyl 4-(4-cyano-1H-indol-1-yl)butanoate

Cat. No. B8396626
M. Wt: 256.30 g/mol
InChI Key: MGWBIXKGXKBGCG-UHFFFAOYSA-N
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Patent
US08101775B2

Procedure details

Combined 4-cyanoindole (5 g, 35.2 mmol), ethyl-4-bromobutanoate (10.29 g, 52.8 mmol) and cesium carbonate (22.92 g, 70.3 mmol) and heated to 80° C. under argon for 1 hour. The reaction was allowed to cool and then 150 ml diethyl ether was added and the organic solution was washed with 3×150 ml H2O. Dried the organic solution over MgSO4 and evaporated the solvent. Dried on high vacuum over the weekend to afford the title compound (8.25 g) as an orange oil. δH (400 MHz, d6-DMSO). 1.13 (3H, t), 1.96-2.05 (2H, m), 2.26 (2H, t), 3.99 (2H, q), 4.29 (2H, t), 6.60 (1H, dd), 7.29 (1H, apparent t), 7.55 (1H, dd), 7.68 (1H, d), 7.90 (1H, d). MS (ES): C15H16N2O2 requires 256; found 257 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.29 g
Type
reactant
Reaction Step One
Quantity
22.92 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2)#[N:2].[CH2:12]([O:14][C:15](=[O:20])[CH2:16][CH2:17][CH2:18]Br)[CH3:13].C(=O)([O-])[O-].[Cs+].[Cs+]>C(OCC)C>[C:1]([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[CH:6][N:7]2[CH2:18][CH2:17][CH2:16][C:15]([O:14][CH2:12][CH3:13])=[O:20])#[N:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C1=C2C=CNC2=CC=C1
Name
Quantity
10.29 g
Type
reactant
Smiles
C(C)OC(CCCBr)=O
Name
Quantity
22.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the organic solution was washed with 3×150 ml H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried the organic solution over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
Dried on high vacuum over the weekend

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C2C=CN(C2=CC=C1)CCCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.25 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.